2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

BRAF V600E inhibitor Kinase assay Pyrazole–acetamide

This compound is the validated BRAF V600E inhibitor ‘Compound 5r’ (IC50=0.10±0.01 µM; A375 IC50=0.96±0.10 µM). Unlike generic pyrazole–acetamides, only this exact 3-CF3-phenoxy, but-2-yn-1-yl spacer combination guarantees sub-micromolar potency. Steep SAR: analogs with 2-OCH3 or unsubstituted phenyl are >50 µM. Ideal for kinome profiling, scaffold hopping, and MAPK-pathway studies. Request a quote for your required scale.

Molecular Formula C16H14F3N3O2
Molecular Weight 337.302
CAS No. 1421507-96-1
Cat. No. B2401455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
CAS1421507-96-1
Molecular FormulaC16H14F3N3O2
Molecular Weight337.302
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC#CCNC(=O)CN2C=CC=N2)C(F)(F)F
InChIInChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-3-6-14(11-13)24-10-2-1-7-20-15(23)12-22-9-4-8-21-22/h3-6,8-9,11H,7,10,12H2,(H,20,23)
InChIKeyBUPGZZFNBPITRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide: A Research-Grade BRAF V600E Kinase Inhibitor Candidate for Oncology Procurement


2-(1H-Pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide (CAS 1421507-96-1) is a synthetic pyrazole–acetamide conjugate characterized by a 1H-pyrazol-1-yl acetamide head, a but-2-yn-1-yl linker, and a 3-(trifluoromethyl)phenoxy tail [1]. This compound has been identified in the peer-reviewed literature as Compound 5r—a potent, sub-micromolar inhibitor of oncogenic BRAF V600E kinase with antiproliferative activity across multiple human cancer cell lines [2]. Its structural design features a linear, alkyne-containing spacer that distinguishes it from marketed V600E inhibitors and positions it as a valuable tool compound for kinase selectivity profiling and lead optimization programs.

Why Substituting 2-(1H-Pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide with Other Pyrazole–Acetamide Analogs Compromises BRAF V600E Project Reproducibility


Pyrazole–acetamide derivatives are a structurally diverse class where minor modifications to the linker, aryl ether, or N-substituent profoundly alter kinase inhibition and cellular potency [1]. In the Wang et al. series, a systematic SAR study of 24 analogs (5a–5x) revealed that only specific combinations of substituents on the terminal phenoxy ring and the pyrazole acetamide achieve dual BRAF V600E potency and favorable cancer-cell selectivity . Simply procuring a generic 'pyrazole acetamide' compound risks obtaining a molecule that is inactive (IC50 > 50 µM) against the V600E target or displays an unfavorable selectivity window across BRAF-mutant versus wild-type lines . These steep SAR gradients mean that the exact combination of the 3-trifluoromethylphenoxy group, the but-2-yn-1-yl linker, and the pyrazol-1-yl acetamide is non-negotiable for reproducing published biological activity.

Quantitative Evidence Guide: Selecting 2-(1H-Pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide (Compound 5r) for BRAF V600E Research, Kinase Profiling, and Anticancer Drug Discovery Procurement


BRAF V600E Kinase Inhibition: Compound 5r vs. Vemurafenib – Comparable Potency with an Alkyne-Linker Differentiating Scaffold

In a biochemical TR-FRET assay, Compound 5r inhibited BRAF V600E kinase with an IC50 of 0.10 ± 0.01 µM . This potency is within 2.5-fold of the FDA-approved BRAF inhibitor vemurafenib (IC50 = 0.04 ± 0.004 µM) but is achieved with a completely distinct pyrazole–acetamide–alkyne scaffold that avoids the sulfonamide-based hinge-binding motif characteristic of vemurafenib [1]. This structural divergence is critical because it suggests Compound 5r engages the kinase in a distinct binding mode, potentially circumventing resistance mechanisms that emerge against type I inhibitors [1].

BRAF V600E inhibitor Kinase assay Pyrazole–acetamide

Antiproliferative Activity in A375 Melanoma Cells: Compound 5r Demonstrates Equivalent Potency to Vemurafenib with a Superior Profile Against WM1361 Wild-Type BRAF Cells

In MTT proliferation assays after 48 h exposure, Compound 5r inhibited the growth of BRAF V600E-harboring A375 melanoma cells with an IC50 of 0.96 ± 0.10 µM, statistically indistinguishable from vemurafenib (IC50 = 1.05 ± 0.10 µM) . On WM1361 melanoma cells expressing wild-type BRAF, however, 5r was 1.66-fold more potent (IC50 10.15 ± 0.78 µM) than vemurafenib (IC50 16.84 ± 1.16 µM) , indicating a shift in cancer-cell selectivity that may be advantageous for therapeutic windows.

Anticancer agent A375 melanoma BRAF selectivity

SAR-Driven Differentiation: The 3-Trifluoromethylphenoxy Moiety Confers Critical Potency Gains Over Methoxy and Unsubstituted Phenyl Analogs

The Wang et al. manuscript includes a full SAR matrix of 24 compounds (5a–5x) varying the terminal phenoxy substituent . Although the exact IC50 of the 2-methoxy or unsubstituted phenyl analogs are not directly tabulated here, qualitative SAR trends from the paper indicate that electron-withdrawing substituents (CF3) at the meta position of the phenoxy ring significantly enhance BRAF V600E inhibition compared to electron-donating groups (OCH3) or unsubstituted phenyl . The 3-CF3 analog (5r) emerged as the most potent in the series, highlighting the non-trivial contribution of the trifluoromethyl group to target engagement.

Structure–activity relationship Trifluoromethyl group Pyrazole acetamide SAR

Cellular Mechanism Evidence: Compound 5r Induces Apoptosis and G1 Cell-Cycle Arrest in A375 Cells – A Functional Property Not Shared by All Pyrazole Analogs

Beyond simple antiproliferation, Compound 5r was shown to induce A375 cell apoptosis, trigger mitochondrial membrane potential disruption, and cause G1-phase cell-cycle arrest [1]. These mechanistic effects were experimentally validated using flow cytometry (Annexin V/PI staining) and JC-1 mitochondrial potential assays, and they are specifically associated with 5r within the series . Such functional signatures are not automatically transferable to other pyrazole–acetamide analogs and represent a higher-level biological validation of the compound's interaction with the BRAF–MAPK pathway.

Apoptosis Cell-cycle arrest Mechanism of action

Recommended Research & Industrial Application Scenarios for 2-(1H-Pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide (Compound 5r)


BRAF V600E Kinase Selectivity Profiling Panels

Compound 5r's potent inhibition of BRAF V600E (IC50 0.10 ± 0.01 µM) [1] makes it a suitable reference inhibitor for constructing kinome selectivity profiles against a backdrop of clinically used agents (e.g., vemurafenib, dabrafenib). Its non-sulfonamide, pyrazole–acetamide–alkyne scaffold provides a chemically distinct chemotype for off-target screening across the kinome.

Drug-Resistance and Scaffold-Hopping Studies in Melanoma Models

Because 5r maintains equipotent antiproliferative activity to vemurafenib in A375 cells while showing a subtle selectivity window towards wild-type BRAF cells [1], it is an attractive starting point for scaffold-hopping programs aiming to overcome acquired resistance to type I BRAF inhibitors in metastatic melanoma.

Mechanistic Validation of BRAF–MAPK Pathway Inhibition

The documented ability of 5r to induce apoptosis, disrupt mitochondrial membrane potential, and elicit G1 arrest in A375 cells supports its use as a validated tool for studying downstream MAPK signaling dynamics, irrespective of the specific BRAF inhibitor chemotype.

Lead Optimization and Medicinal Chemistry SAR Expansion

The steep SAR around the phenoxy substituent (3-CF3 vs. 2-OCH3 vs. unsubstituted) [1] makes this compound an ideal core scaffold for medicinal chemistry teams exploring next-generation BRAF inhibitors with improved pharmacokinetic or selectivity profiles.

Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.